Cas no 58897-73-7 (6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one)

6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a 4-(tert-butyl)phenyl group. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The tert-butyl group enhances lipophilicity, potentially improving bioavailability and metabolic stability in drug development applications. Its pyridazinone moiety offers versatile reactivity for further functionalization, enabling the synthesis of diverse derivatives. The compound's well-defined structure and stability under standard conditions facilitate its use in synthetic organic chemistry. It is particularly relevant in the design of bioactive molecules, where its scaffold may contribute to binding interactions with biological targets.
6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one structure
58897-73-7 structure
Product Name:6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one
CAS No:58897-73-7
MF:C14H16N2O
MW:228.289643287659
CID:4052349
PubChem ID:2783844
Update Time:2025-10-28

6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 6-[4-(1,1-dimethylethyl)phenyl]-
    • 6-(4-(tert-Butyl)phenyl)pyridazin-3-ol
    • 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one
    • AKOS026714076
    • F1967-3124
    • 6-(4-tert-butylphenyl)pyridazin-3-ol
    • AKOS009607074
    • 3-(4-tert-butylphenyl)-1H-pyridazin-6-one
    • F1967-3133
    • SCHEMBL11626122
    • 58897-73-7
    • Inchi: 1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-9H,1-3H3,(H,16,17)
    • InChI Key: BGVKWSVCRLMBEZ-UHFFFAOYSA-N
    • SMILES: C1(=O)NN=C(C2=CC=C(C(C)(C)C)C=C2)C=C1

Computed Properties

  • Exact Mass: 228.126263138Da
  • Monoisotopic Mass: 228.126263138Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 41.5Ų

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Additional information on 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one

Introduction to 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one (CAS No. 58897-73-7)

6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one, with the CAS number 58897-73-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the pyridazine family, characterized by its unique structural features and potential biological activities. The tert-butyl substituent on the phenyl ring and the pyridazinone core contribute to its stability and pharmacological properties, making it a valuable candidate for various therapeutic applications.

The chemical structure of 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one consists of a pyridazinone ring fused to a substituted phenyl group. The tert-butyl group on the phenyl ring provides steric hindrance, which can influence the compound's solubility, metabolic stability, and binding affinity to target proteins. These properties are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles, which are essential for its potential use in drug development.

Recent studies have explored the biological activities of 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one in various contexts. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one could be a promising lead compound for developing new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one has shown potential as an anticancer agent. Preclinical studies have reported that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are often dysregulated in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. The ability of 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one to target these pathways makes it a potential candidate for further investigation in cancer therapy.

The pharmacokinetic properties of 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one have also been studied extensively. Research has shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are important factors for its potential use as an orally administered drug. Additionally, the compound's low toxicity profile in preclinical models suggests that it may have a favorable safety margin, further supporting its development as a therapeutic agent.

To further enhance the therapeutic potential of 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one, researchers are exploring various chemical modifications to optimize its pharmacological properties. For example, substituting different functional groups on the phenyl ring or modifying the pyridazinone core can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. These efforts are aimed at identifying more effective derivatives that can be advanced into clinical trials.

Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While no clinical trials specifically targeting 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one have been reported yet, preclinical data provide a strong rationale for its advancement into human studies. The compound's promising biological activities and favorable pharmacokinetic properties make it an attractive candidate for further clinical investigation.

In conclusion, 6-(4-(tert-butyl)phenyl)pyridazin-3(2H)-one (CAS No. 58897-73-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable lead compound for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical applications.

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